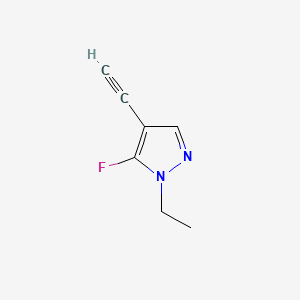

1-ethyl-4-ethynyl-5-fluoro-1H-pyrazole

Description

Properties

Molecular Formula |

C7H7FN2 |

|---|---|

Molecular Weight |

138.14 g/mol |

IUPAC Name |

1-ethyl-4-ethynyl-5-fluoropyrazole |

InChI |

InChI=1S/C7H7FN2/c1-3-6-5-9-10(4-2)7(6)8/h1,5H,4H2,2H3 |

InChI Key |

YBTOHKWKZBRACU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)C#C)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Fluorinated Precursors with Hydrazines

A prominent method involves the reaction of fluorinated olefins or alkenes with hydrazine derivatives to form the pyrazole ring with fluorine incorporated at the 5-position. According to patent WO2014012975A1, 5-fluoro-1H-pyrazoles can be synthesized by reacting perfluoroalkenes (such as perfluoro-2-methyl-2-pentene) with monoalkylhydrazines under controlled conditions to yield fluorinated pyrazoles with alkyl substitution at nitrogen-1.

For 1-ethyl substitution, monoethylhydrazine could be employed. The ethynyl group at position 4 can be introduced by using appropriate alkynyl-substituted starting materials or via subsequent functional group transformations.

Intramolecular Cyclization via Hydrazones and Fluoroalkenes

A comprehensive study on fluorinated pyrazole synthesis via cycloaddition reactions involving hydrazones and fluoroalkenes has been reported in academic literature. This method allows for the formation of fluoropyrazoles by cyclization of hydrazones with fluorinated alkenes under mild conditions, offering regioselectivity in fluorine incorporation.

The ethynyl substituent can be introduced by using alkynyl hydrazones or by post-cyclization functionalization. This approach benefits from versatility and the ability to tailor substituents by varying the hydrazone and alkene partners.

Direct Fluorination of Pyrazole Precursors

Direct electrophilic fluorination of pyrazole derivatives is another route. However, these methods often require harsh reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI), which can lead to side products and lower yields. Controlled lithiation followed by fluorination can yield 5-fluoropyrazoles but demands strong bases and careful temperature control.

Fluorination of 5-chloro-1-alkyl-3-fluoroalkyl-1H-pyrazole Precursors

Patent WO2015039877A1 describes a process for preparing 5-fluoro-1-alkyl-3-fluoroalkyl-1H-pyrazole derivatives by fluorinating 5-chloro-1-alkyl-3-haloalkyl-1H-pyrazole-4-carbaldehydes using metal fluorides such as potassium fluoride (KF) or hydrogen fluoride complexes (e.g., HF-pyridine). The reaction is generally performed at 80-160 °C, preferably 100-150 °C, for 2-16 hours without solvent or in inert solvents like acetonitrile or dichloromethane.

This method is adaptable for introducing fluorine at the 5-position while maintaining alkyl substitution at nitrogen-1. The ethynyl group at position 4 may be introduced via subsequent functionalization of the aldehyde or other intermediates.

Comparative Data Table of Preparation Methods

Detailed Synthetic Route Example

Step 1: Preparation of 5-chloro-1-ethyl-3-haloalkyl-pyrazole-4-carbaldehyde

- Starting from 1-ethyl-3-haloalkyl-pyrazole derivatives, chlorination at the 5-position is performed using suitable chlorinating agents like N-chlorosuccinimide (NCS).

Step 2: Fluorination to 5-fluoro-1-ethyl-3-haloalkyl-pyrazole-4-carbaldehyde

- The 5-chloro intermediate is reacted with potassium fluoride or HF-pyridine complex at 100-150 °C for 3-12 hours, preferably without solvent or in acetonitrile, replacing chlorine with fluorine.

Step 3: Introduction of the Ethynyl Group at Position 4

- The aldehyde group at position 4 can be converted to the ethynyl substituent via Corey-Fuchs reaction or by Wittig-type alkynylation using appropriate reagents such as triphenylphosphonium ylides or alkynyl lithium reagents.

Step 4: Final Purification

- The product this compound is purified by column chromatography or recrystallization to achieve high purity.

Notes on Reaction Conditions and Optimization

Fluorination reactions require careful control of temperature and equivalents of fluorinating agent to avoid over-fluorination or decomposition.

Use of inert solvents such as acetonitrile or dichloromethane is preferred to maintain reaction stability.

The choice of hydrazine derivative and fluoroalkene in cyclization routes affects regioselectivity and yield.

Post-cyclization modifications such as alkynylation require anhydrous and oxygen-free conditions to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-ethynyl-5-fluoro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-4-ethynyl-5-fluoro-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-ethynyl-5-fluoro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly alter molecular properties. Below is a comparison of key derivatives:

Key Observations :

- Ethynyl vs.

- Fluorine Positioning : The 5-fluoro substituent in the target compound mirrors the 4-fluorophenyl group in , but positional differences alter electronic effects on the pyrazole ring.

- Electron-Withdrawing Groups : The CF₃ group in increases acidity at adjacent positions compared to the ethynyl group, which is less electron-withdrawing.

Crystallographic and Conformational Analysis

- Dihedral Angles : In , the pyrazole ring forms a 4.57° angle with the fluorophenyl group, indicating near-planarity, while the ethynyl group in the target compound may enforce a linear conformation.

- Steric Effects : Bulky substituents like tert-butyl in distort the pyrazole ring, whereas the ethynyl group minimizes steric hindrance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-ethyl-4-ethynyl-5-fluoro-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of hydrazine derivatives with β-keto esters or alkynylation reactions. For example, fluorinated pyrazoles are often synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce ethynyl groups. Critical parameters include temperature control (80–120°C), reaction time (6–24 hours), and catalyst selection (e.g., Pd(PPh₃)₄ for alkynylation). Optimizing solvent systems (e.g., DMF/water mixtures) and stoichiometric ratios of intermediates can improve yields (>60%) and purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and electronic environments. Infrared (IR) spectroscopy identifies functional groups like ethynyl (C≡C stretch ~2100 cm⁻¹) and ester carbonyls. X-ray crystallography provides definitive proof of molecular geometry and intermolecular interactions (e.g., hydrogen bonding), as demonstrated in related pyrazole derivatives with fluorophenyl substituents .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and lipophilicity (logP), which correlate with bioavailability. Molecular docking studies model interactions with biological targets (e.g., kinases or antimicrobial enzymes) to prioritize synthetic targets. Software like Gaussian or AutoDock can simulate substituent effects, such as fluorine’s electronegativity or the ethynyl group’s steric demands .

Advanced Research Questions

Q. How does the presence of the ethynyl group influence reactivity compared to pyrazole derivatives with chloro or trifluoromethyl substituents?

- Methodological Answer : The ethynyl group enhances π-electron density, enabling click chemistry (e.g., Huisgen cycloaddition) for bioconjugation. In contrast, chloro substituents favor nucleophilic aromatic substitution, while trifluoromethyl groups increase lipophilicity and metabolic stability. Comparative kinetic studies (e.g., monitoring reaction rates with iodobenzene diacetate) reveal ethynyl’s superior reactivity in cross-coupling reactions .

Q. What strategies resolve contradictory data on the biological activity of fluorinated pyrazoles across assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or cellular uptake variations. Standardize assays using controls (e.g., ciprofloxacin for antimicrobial studies) and validate results across multiple cell lines. For example, fluorinated pyrazoles with ethynyl groups showed inconsistent MIC values against S. aureus due to solubility differences; using dimethyl sulfoxide (DMSO) at <1% v/v improved reproducibility .

Q. What challenges arise in optimizing the pharmacokinetic profile while maintaining bioactivity?

- Methodological Answer : Balancing lipophilicity (for membrane permeability) and hydrophilicity (for renal clearance) is critical. Introducing polar groups (e.g., carboxylates) improves solubility but may reduce blood-brain barrier penetration. Structural analogs with ethyl-fluoro substitution showed improved half-lives in rodent models but required prodrug strategies to mitigate rapid glucuronidation. Metabolite identification via LC-MS/MS is recommended to guide structural tweaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.